molecular formula C13H12N4OS2 B10973129 1-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

1-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B10973129
M. Wt: 304.4 g/mol
InChI Key: HFIMMTFOYMADOA-UHFFFAOYSA-N
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Description

1-METHYL-N-[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of thiazole, thiophene, and pyrazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N-[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The process may include:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N-[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the thiazole ring can yield thiazolidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-METHYL-N-[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the thiazole ring can inhibit certain enzymes involved in microbial growth, while the pyrazole ring can interact with receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-N-[4-(5-METHYL-2-THIENYL)-1,3-THIAZOL-2-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of thiazole, thiophene, and pyrazole rings, which confer a diverse range of biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C13H12N4OS2

Molecular Weight

304.4 g/mol

IUPAC Name

2-methyl-N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C13H12N4OS2/c1-8-3-4-11(20-8)9-7-19-13(15-9)16-12(18)10-5-6-14-17(10)2/h3-7H,1-2H3,(H,15,16,18)

InChI Key

HFIMMTFOYMADOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CSC(=N2)NC(=O)C3=CC=NN3C

Origin of Product

United States

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